molecular formula C12H16BF3N2O2 B6338242 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 2096331-04-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6338242
CAS No.: 2096331-04-1
M. Wt: 288.08 g/mol
InChI Key: ZXQHPUDFZBGBOL-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine (CAS 2096331-04-1) is a high-purity chemical intermediate offered for research applications. This compound belongs to the class of pyridine-containing boronic acid esters, characterized by the presence of both a pinacol boronate group and a trifluoromethyl group on the pyridine ring. Its molecular formula is C12H16BF3N2O2, with a molecular weight of 288.07 g/mol . The primary research application of this compound is as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The boronic ester functional group enables the formation of carbon-carbon bonds, allowing researchers to construct complex biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs) and functional materials. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity . Compounds with similar structures, featuring both an aminopyridine core and a boronic ester, have been identified as key intermediates in the discovery and development of potent, brain-penetrant kinase inhibitors, highlighting the value of this chemotype in pioneering new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(14,15)16)6-18-9(8)17/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHPUDFZBGBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Borylation of Trifluoromethyl-Substituted Pyridines

Iridium-catalyzed C–H borylation has emerged as a dominant method for installing boronate esters on electron-deficient pyridines. The reaction leverages [Ir(OMe)(COD)]₂ (COD = cyclooctadiene) with 4,4-di-tert-butyl bipyridine (dtbbpy) as a ligand and pinacolborane (HBPin) as the boron source.

Procedure:

  • Substrate Preparation : 3-Trifluoromethylpyridin-2-amine derivatives are synthesized via nucleophilic substitution or palladium-mediated coupling.

  • Catalytic System : A Schlenk flask charged with [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy (2 mol%), HBPin (1.5 equiv), and the pyridine substrate is heated at 80°C under nitrogen.

  • Regioselectivity : The trifluoromethyl group directs borylation to the para position (C5) due to its electron-withdrawing nature, achieving >90% selectivity.

Example :

  • Substrate : 3-Trifluoromethylpyridin-2-amine

  • Conditions : 80°C, 2 hours

  • Yield : 83% isolated yield after column chromatography.

Challenges:

  • Steric Hindrance : Bulky substituents at adjacent positions (e.g., C4) reduce conversion rates. For example, 5-bromo-3-(trifluoromethyl)pyridin-2-amine showed only 31% conversion under standard conditions.

  • Byproducts : Prolonged heating (>16 hours) may lead to homo-coupling side products (e.g., C₁₂H₄N₂F₈).

Suzuki-Miyaura Cross-Coupling

Coupling with Preformed Boronic Esters

Traceless Borylation of Amino-Substituted Pyridines

Ligand-Controlled Directing Group Strategy

Amino groups act as transient directing groups to enhance borylation regioselectivity. The method employs 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as a ligand.

Procedure:

  • Substrate Activation : The amino group coordinates to iridium, facilitating C–H activation at C5.

  • Borylation : HBPin (3.0 equiv total) is added in two portions to minimize side reactions.

  • Workup : The product is purified via silica gel chromatography, avoiding acidic conditions that could hydrolyze the boronate ester.

Example :

  • Substrate : 3-Trifluoromethylpyridin-2-amine

  • Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

  • Ligand : tmphen (2 mol%)

  • Yield : 78%.

Comparative Analysis of Methods

Method Catalyst Yield (%) Selectivity Key Advantage
Ir-Catalyzed C–H Borylation[Ir(OMe)(COD)]₂/dtbbpy83>90% C5Step economy, no pre-functionalization
Suzuki-Miyaura CouplingPdCl₂(dppf)/XPhos82N/ACompatible with diverse boronic esters
Traceless Borylation[Ir(OMe)(COD)]₂/tmphen78>95% C5Avoids directing group removal

Functional Group Interconversion

Amination of Boronate Esters

Primary amines are introduced via Buchwald-Hartwig amination of brominated intermediates. For example, 5-bromo-3-(trifluoromethyl)pyridine undergoes amination with ammonia or methylamine under palladium catalysis.

Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Yield : 68–72% .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium phosphate are used in the presence of aryl halides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the trifluoromethyl group enhances the biological activity of pyridine derivatives. For instance, studies have shown that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine on various cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Mitochondrial dysfunction

Materials Science

Polymer Chemistry

The compound is utilized as a building block in the synthesis of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties due to the presence of boron.

Case Study: Synthesis of Boron-Doped Polymers

In a recent study, researchers synthesized a series of boron-doped polymers using this compound as a monomer. The resulting materials showed improved conductivity and thermal properties compared to non-boronated counterparts.

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Non-boronated0.01200
Boron-doped0.05250

Organic Synthesis

Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boronate ester functionality allows for efficient coupling with aryl halides.

Case Study: Synthesis of Biologically Active Compounds

In a synthetic route to produce biologically active compounds, researchers employed this compound in a Suzuki reaction with various aryl halides. The reaction conditions were optimized to achieve yields exceeding 90%.

Aryl HalideYield (%)Reaction Time (hours)
Bromobenzene952
Iodobenzene901
Chlorobenzene853

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which is beneficial in drug design.

Comparison with Similar Compounds

Positional Isomers

Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4 -(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4)

  • Key Difference : Trifluoromethyl group at position 4 instead of 5.
  • The molecular formula and weight are identical to the target compound, but the shifted -CF₃ may reduce steric hindrance during reactions .

Substituent Variants

Compound B : 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1)

  • Key Differences :
    • Chlorine replaces the trifluoromethyl group at position 3.
    • -NH₂ is methylated to -NH(CH₃).
  • Methylation of the amine reduces hydrogen-bonding capacity, affecting solubility and interaction with catalysts. Molecular formula: C₁₂H₁₈BClN₂O₂ (MW: 268.55 g/mol) .

Compound C : N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1257431-67-6)

  • Key Difference : Methylation of the primary amine (-NH₂ → -NHCH₃).
  • Impact : Retains the -CF₃ group but modifies the amine’s nucleophilicity, which could influence downstream functionalization steps .

Methylated Pyridine Derivatives

Compound D : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Key Difference : Methyl group replaces -CF₃ at position 3.
  • Molecular formula: C₁₂H₁₈BF₃N₂O₂ (MW: 288.07 g/mol; same as target compound but with -CH₃ instead of -CF₃) .

Data Tables

Table 1: Structural and Physical Properties

Compound (CAS) Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
Target (947249-01-6) 3: Boronate; 5: -CF₃; 2: -NH₂ C₁₂H₁₆BF₃N₂O₂ 288.07 CNS drug intermediates
Compound A (944401-57-4) 3: Boronate; 4 : -CF₃; 2: -NH₂ C₁₂H₁₆BF₃N₂O₂ 288.07 Electronic materials
Compound B (1257432-01-1) 3: -Cl; 5: Boronate; 2: -NHCH₃ C₁₂H₁₈BClN₂O₂ 268.55 Agrochemical synthesis
Compound D 3: -CH₃; 5: Boronate; 2: -NH₂ C₁₂H₁₈BF₃N₂O₂ 288.07 Antibacterial agents

Table 2: Reactivity and Stability

Compound Boronate Reactivity (Suzuki Coupling) Solubility (H₂O) Stability (Light/Temp)
Target High (electron-deficient -CF₃) Low Stable at 2–8°C
Compound A Moderate (reduced steric hindrance) Low Similar to target
Compound B Low (weaker electron-withdrawing -Cl) Moderate Sensitive to hydrolysis
Compound D High (electron-donating -CH₃) Low Stable

Research Findings

  • Pharmaceutical Relevance : The target compound’s -CF₃ group is critical in the synthesis of PQR309, a brain-penetrant kinase inhibitor, highlighting its role in optimizing drug bioavailability .
  • Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃) enhance boronate reactivity in Suzuki couplings compared to -CH₃ or -Cl, as demonstrated in palladium-catalyzed reactions .
  • Safety : The target compound has a hazard statement H319 (eye irritation), whereas chloro-substituted analogs may pose additional toxicity risks .

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine is a novel pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C12H18BNO2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 181219-01-2
  • InChI Key : YMXIIVIQLHYKOT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific targets within biological systems. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which can modulate enzymatic activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : It has shown activity against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent.
  • Neuroprotective Effects : Some investigations have pointed towards neuroprotective properties, particularly in models of neuroinflammation.

Data Tables

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Reference
AnticancerVarious cancer cell lines10 - 50
AntimicrobialStaphylococcus aureus8
NeuroprotectiveBV2 microglial cellsN/A

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. It displayed significant activity against Staphylococcus aureus with an MIC of 8 µg/mL. This suggests that it could be a candidate for further development as an antibiotic agent.

Case Study 3: Neuroprotective Properties

Research involving BV2 microglial cells demonstrated that the compound could reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This indicates potential for use in neurodegenerative diseases where inflammation plays a critical role.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety (dioxaborolane group) reacts with halogenated pyridine precursors (e.g., bromo- or chloro-derivatives) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a THF/water mixture.
  • Purification Challenges : The trifluoromethyl group increases hydrophobicity, complicating column chromatography. Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for optimal separation. Ensure inert storage (Ar/N₂ atmosphere) to prevent boronic ester hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆) for amine protons (δ 5.8–6.2 ppm), ¹⁹F NMR for trifluoromethyl (δ -60 to -65 ppm), and ¹¹B NMR for boronic ester (δ 30–35 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 289.08).
  • HPLC : Purity >95% using a 70:30 acetonitrile/water mobile phase (λ = 254 nm).
    • Key Metrics : Monitor for residual palladium (ICP-MS, <10 ppm) and boronic acid byproducts (TLC, Rf = 0.3 in ethyl acetate/hexane) .

Q. What are the optimal storage conditions to maintain stability?

  • Storage : Store at 2–8°C in amber vials under inert gas (Argon) to prevent oxidation and hydrolysis. Avoid exposure to moisture or acids, which degrade the boronic ester.
  • Stability Data : Under these conditions, the compound remains stable for >12 months. Decomposition is indicated by a color change (clear to yellow) and precipitation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring. This enhances electrophilicity at the C-3 position, improving oxidative addition with palladium catalysts but potentially slowing transmetallation steps.
  • Reactivity Optimization : Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates. Increase reaction temperature (80–100°C) to overcome kinetic barriers. Comparative studies show 10–15% higher yields for -CF₃ derivatives vs. -CH₃ analogs under identical conditions .

Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving this boronic ester?

  • Issue : Competing protodeboronation or steric hindrance from the tetramethyl dioxaborolane group.
  • Solutions :

  • Pre-activation : Pre-mix the boronic ester with K₃PO₄ in anhydrous THF for 30 min before adding the aryl halide.
  • Microwave Assistance : Shorten reaction time (20 min vs. 12 hrs) with microwave irradiation (150°C), achieving ~85% yield.
  • Additives : Add 1 eq. of LiCl to stabilize the boronate intermediate .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like kinases or proteases.
  • Case Study : Docking studies with EGFR kinase (PDB: 1M17) suggest hydrogen bonding between the amine group and Thr766, while the -CF₃ group occupies a hydrophobic pocket. MD simulations confirm stability (RMSD <2 Å over 50 ns) .

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